3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester
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Overview
Description
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester typically involves the esterification of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
-
Nucleophilic Substitution
Reagents: Amines, thiols
Conditions: Room temperature, solvent (e.g., dichloromethane)
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Acidic or basic medium
-
Reduction
Reagents: Lithium aluminum hydride, sodium borohydride
Conditions: Anhydrous conditions, solvent (e.g., tetrahydrofuran)
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives
Oxidation: Formation of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid
Reduction: Formation of 3-(3-Bromo-4-fluoro-phenyl)-propanol
Scientific Research Applications
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester involves its interaction with various molecular targets. The bromo and fluoro substituents on the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorophenol
- 3-Bromo-4-fluorobenzyl alcohol
- 4-Bromo-3-fluorophenylboronic acid
Uniqueness
3-(3-Bromo-4-fluoro-phenyl)-propionic acid ethyl ester is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ester functionality also provides versatility in synthetic applications, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C11H12BrFO2 |
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Molecular Weight |
275.11 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H12BrFO2/c1-2-15-11(14)6-4-8-3-5-10(13)9(12)7-8/h3,5,7H,2,4,6H2,1H3 |
InChI Key |
HBZRCWYHTDQZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
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